molecular formula C9H10N2O2 B12579638 1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone

1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone

Cat. No.: B12579638
M. Wt: 178.19 g/mol
InChI Key: JMUSRTSDIGPEQD-IZZDOVSWSA-N
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Description

1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxy-methylcarbonimidoyl group at the 6-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone typically involves multi-step organic reactions. . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone is unique due to its specific substitution pattern and the presence of both hydroxy-methylcarbonimidoyl and ethanone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone

InChI

InChI=1S/C9H10N2O2/c1-6(11-13)8-4-3-5-9(10-8)7(2)12/h3-5,13H,1-2H3/b11-6+

InChI Key

JMUSRTSDIGPEQD-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\O)/C1=NC(=CC=C1)C(=O)C

Canonical SMILES

CC(=NO)C1=NC(=CC=C1)C(=O)C

Origin of Product

United States

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